Quinaprilat - 82768-85-2

Quinaprilat

Catalog Number: EVT-281223
CAS Number: 82768-85-2
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinaprilat is a dicarboxylic acid resulting from the hydrolysis of the ethyl ester group of quinapril to give the corresponding dicarboxylic acid. The active angiotensin-converting enzyme inhibitor (ACE inhibitor) of the prodrug quinapril. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a vasodilator agent. It is a dicarboxylic acid, a member of isoquinolines and a tertiary carboxamide.
The active metabolite of the prodrug [quinapril].
Quinaprilat is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of quinaprilat is as an Angiotensin-converting Enzyme Inhibitor.
See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).

Quinapril

Compound Description: Quinapril is an orally active angiotensin-converting enzyme (ACE) inhibitor that is metabolized in the liver to its active metabolite, quinaprilat. [, , , , , , , ] Quinapril itself has a lower potency for ACE inhibition compared to quinaprilat. [, , ]

Relevance: Quinapril is the prodrug of quinaprilat, and its administration leads to the formation of quinaprilat in vivo. [, , , , , , , ] This makes quinapril directly relevant in understanding the pharmacokinetics, pharmacodynamics, and clinical effects of quinaprilat.

Enalapril

Compound Description: Enalapril is another orally active ACE inhibitor that is metabolized to its active form, enalaprilat. [, , , ] Like quinapril, it is used to treat hypertension and heart failure. [, ]

Relevance: Enalapril and quinaprilat are both ACE inhibitors used for similar therapeutic purposes. [, , , ] Comparing their activities and properties helps elucidate the specific characteristics and advantages of quinaprilat.

Relevance: Comparing enalaprilat to quinaprilat allows researchers to investigate the importance of tissue ACE affinity for the therapeutic effects of ACE inhibitors. [, , ] This comparison helps understand the specific benefits of quinaprilat's high tissue ACE affinity.

Captopril

Compound Description: Captopril is an orally active ACE inhibitor that, unlike quinapril and enalapril, does not require metabolic activation. [, , , ] It is used for similar therapeutic purposes as quinaprilat. [, , ]

Relevance: Captopril serves as another point of comparison for understanding the efficacy and potential advantages of quinaprilat in the context of ACE inhibition. [, , , ]

Trandolapril

Compound Description: Trandolapril is an ACE inhibitor that, like quinapril, is a prodrug. [] It is metabolized to its active form, trandolaprilat. []

Relevance: Trandolapril, along with its active metabolite trandolaprilat, is structurally similar to quinapril and quinaprilat. [] This structural similarity provides insights into potential mechanisms of action and pharmacological properties of quinaprilat.

Trandolaprilat

Compound Description: Trandolaprilat is the active metabolite of trandolapril and a potent ACE inhibitor. [] Like quinaprilat, it demonstrates protective effects against lysophosphatidylcholine-induced hemolysis, possibly due to its lipophilic nature. []

Relevance: The structural and pharmacological similarities between trandolaprilat and quinaprilat, particularly their shared lipophilic properties, help to further understand the potential mechanisms underlying the beneficial effects of quinaprilat. []

Lysophosphatidylcholine (LPC)

Compound Description: Lysophosphatidylcholine (LPC) is a bioactive lipid that can induce cellular damage, including Ca2+ overload and cell death in cardiomyocytes. [, ] It can also cause hemolysis in erythrocytes. []

Relevance: Studies investigating the protective effects of quinaprilat against LPC-induced damage in cardiomyocytes and erythrocytes provide insights into the potential beneficial effects of quinaprilat beyond its ACE inhibitory action. [, ]

Angiotensin I (Ang I)

Compound Description: Angiotensin I is a peptide hormone that is converted to the potent vasoconstrictor angiotensin II by ACE. [, ]

Relevance: Quinaprilat's ability to inhibit the conversion of Angiotensin I to Angiotensin II is central to its mechanism of action as an antihypertensive agent. [, ] Studying the effects of quinaprilat on Angiotensin I responses provides information about its potency and effectiveness as an ACE inhibitor.

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide hormone that plays a key role in regulating blood pressure and fluid balance. [, , , ] Its production is inhibited by ACE inhibitors like quinaprilat. [, , , ]

Relevance: Understanding the effects of quinaprilat on Angiotensin II levels is crucial to elucidate its antihypertensive effects and overall impact on the renin-angiotensin-aldosterone system. [, , , ]

Bradykinin

Compound Description: Bradykinin is a peptide hormone that causes vasodilation and is degraded by ACE. [, ] ACE inhibitors, including quinaprilat, can potentiate the effects of bradykinin by inhibiting its degradation. [, ]

Relevance: The interaction between bradykinin and quinaprilat is important because it contributes to the overall cardiovascular effects of quinaprilat. [, ] Understanding this interaction may explain some of the blood pressure-independent effects of quinaprilat.

Losartan

Compound Description: Losartan is an angiotensin II type 1 (AT1) receptor antagonist, blocking the actions of Angiotensin II rather than inhibiting its production like ACE inhibitors. []

Relevance: Comparing losartan's cardioprotective effects with those of quinaprilat helps determine the relative importance of different mechanisms in protecting the heart against ischemia-reperfusion injury. []

Nω-Nitro-l-arginine Methyl Ester (l-NAME)

Compound Description: Nω-Nitro-l-arginine Methyl Ester (l-NAME) is an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). []

Relevance: Using l-NAME in conjunction with quinaprilat helps to understand if the cardioprotective effects of quinaprilat are mediated by NO production. []

Compound Description: 5-Hydroxydecanoic Acid Sodium Salt (5-HD) is a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. []

Relevance: Using 5-HD in studies with quinaprilat allows researchers to investigate whether the cardioprotective effects of quinaprilat are mediated by the opening of mitoKATP channels. []

Imidapril

Compound Description: Imidapril is a prodrug ACE inhibitor that is metabolized to its active form, imidaprilat. []

Relevance: Imidapril, along with its active metabolite imidaprilat, provides a point of comparison to quinapril and quinaprilat in terms of their pharmacokinetics, particularly their dialyzability in patients undergoing hemodialysis. []

Perindopril

Compound Description: Perindopril is a prodrug ACE inhibitor that is metabolized to its active form, perindoprilat. []

Relevance: Comparing perindopril and its active metabolite, perindoprilat, to quinapril and quinaprilat, helps in understanding the pharmacokinetic profiles and dialyzability of different ACE inhibitors in hypertensive patients with renal failure undergoing hemodialysis. []

Source and Classification

Quinaprilat is classified as a non-sulfhydryl angiotensin-converting enzyme inhibitor. It is derived from quinapril, which was synthesized in the 1980s and has since been widely used in clinical practice. The compound is typically found in pharmaceutical formulations as quinapril hydrochloride.

Synthesis Analysis

Methods and Technical Details

The synthesis of quinaprilat involves the metabolic conversion of quinapril through hydrolysis. Several methods have been developed to synthesize quinapril itself, which subsequently leads to the formation of quinaprilat.

  1. Synthesis of Quinapril:
    • The synthetic route often starts with the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidines-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester in the presence of an acid catalyst such as acetic acid or trifluoroacetic acid at controlled temperatures (typically below 60 °C) .
    • Following this reaction, quinapril can be converted to its hydrochloride salt form by treating it with anhydrous hydrogen chloride under specific conditions to promote crystallization .
  2. Conversion to Quinaprilat:
    • Once administered, quinapril undergoes hydrolysis primarily in the liver and kidneys to form quinaprilat. This metabolic process is facilitated by carboxylesterases present in these tissues .
Molecular Structure Analysis

Structure and Data

Quinaprilat has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:

  • Chemical Formula: C19_{19}H24_{24}N2_{2}O5_{5}
  • Molecular Weight: 364.41 g/mol
  • Structural Features: The structure includes a piperazine ring, a carboxylic acid group, and an aromatic ring system that are essential for its interaction with the ACE enzyme.

The three-dimensional conformation of quinaprilat allows it to effectively bind to the active site of ACE, inhibiting its activity.

Chemical Reactions Analysis

Reactions and Technical Details

Quinaprilat participates in various biochemical reactions primarily related to its function as an ACE inhibitor:

  1. Inhibition of Angiotensin-Converting Enzyme:
    • Quinaprilat binds competitively to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and decreased blood pressure .
  2. Metabolism:
    • The primary metabolic pathway for quinapril involves hydrolysis by carboxylesterases, resulting in the formation of quinaprilat and other metabolites .
Mechanism of Action

Process and Data

The mechanism through which quinaprilat exerts its pharmacological effects involves several key steps:

  1. Binding: Quinaprilat binds to the active site of ACE.
  2. Inhibition: By inhibiting ACE, it reduces levels of angiotensin II—a potent vasoconstrictor—leading to decreased vascular resistance.
  3. Physiological Effects: The decrease in angiotensin II levels results in lowered blood pressure and reduced workload on the heart, making it beneficial for patients with hypertension or heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinaprilat exhibits several notable physical and chemical properties:

  • Solubility: Quinaprilat is soluble in water and various organic solvents.
  • Stability: It is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate that it exists predominantly in ionized form at physiological pH, which enhances its solubility.

These properties are critical for its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Quinaprilat is primarily used in clinical settings for:

  1. Hypertension Management: It helps lower high blood pressure effectively.
  2. Heart Failure Treatment: By reducing afterload on the heart, it improves cardiac output.
  3. Research Applications: Quinaprilat is often used in pharmacokinetic studies to understand drug metabolism and interactions within biological systems .
Synthetic Pathways and Structural Optimization

Historical Development of Quinaprilat as an ACE Inhibitor Metabolite

Quinaprilat emerged as a significant advancement in cardiovascular pharmacotherapy following the groundbreaking introduction of captopril, the first angiotensin-converting enzyme (ACE) inhibitor. As the active metabolite of quinapril, quinaprilat represents a second-generation ACE inhibitor characterized by its non-sulfhydryl structure, which addressed critical limitations of earlier sulfhydryl-containing inhibitors like captopril. The development pathway of quinaprilat was strategically designed to overcome the suboptimal pharmacokinetics of earlier ACE inhibitors while maintaining potent enzyme inhibition. Unlike its prodrug quinapril, which contains an ethyl ester group, quinaprilat features a free carboxylic acid moiety that directly interacts with the zinc atom in the ACE active site, enabling potent inhibition of angiotensin II production [1] [3].

The historical significance of quinaprilat lies in its optimized molecular architecture, which evolved from first-generation ACE inhibitors through deliberate structural modifications. Researchers at Warner-Lambert (later Pfizer) systematically engineered the molecule to enhance tissue ACE affinity while eliminating the sulfhydryl group associated with adverse effects like taste disturbances and skin rashes. This strategic molecular optimization resulted in a compound with superior binding kinetics to the ACE active site, particularly to the C-domain of somatic ACE, which is primarily responsible for angiotensin I conversion in vascular tissues. Following extensive preclinical evaluation, quinapril received FDA approval in 1991, with quinaprilat subsequently identified as its primary active species responsible for sustained pharmacodynamic effects [1] [2].

The transition from quinapril to quinaprilat represents a classic prodrug strategy to overcome bioavailability challenges. While quinapril itself demonstrates moderate oral absorption (50-80%), its conversion to quinaprilat occurs rapidly via hepatic and intestinal esterases, yielding the biologically active form that achieves peak plasma concentrations within 2.5 hours. This metabolic activation pathway proved essential because quinaprilat itself exhibits limited oral bioavailability when administered directly, due to its highly polar carboxylic acid groups that impair gastrointestinal absorption. The historical development of quinaprilat thus exemplifies rational drug design that leverages prodrug technology to optimize the therapeutic potential of potent but pharmaceutically challenging molecules [1] [2] [6].

Biocatalytic and Chemoenzymatic Synthesis Strategies

The synthesis of quinaprilat presents significant chemical challenges due to its complex molecular architecture featuring multiple chiral centers and sensitive functional groups. Traditional chemical synthesis routes face limitations in achieving the necessary stereochemical purity, prompting investigation into biocatalytic and chemoenzymatic approaches that offer enhanced stereoselectivity and environmental sustainability. Modern synthetic strategies increasingly leverage enzymatic catalysis to address the stereochemical complexities inherent in quinaprilat's structure [5] [7].

Recent advances in enzyme engineering have enabled significant progress in the synthesis of non-canonical amino acid structures similar to quinaprilat's core. Directed evolution techniques applied to tryptophan synthase (TrpB) have yielded enzyme variants with expanded substrate specificity capable of catalyzing β-substitution reactions with diverse amine nucleophiles – transformations directly relevant to quinaprilat synthesis. Mechanistic studies reveal that optimal yields in such biocatalytic systems require strategic reaction design to prevent product re-entry into the catalytic cycle, which can cause decomposition. Researchers have addressed this challenge through the addition of excess L-serine, which creates kinetic competition that effectively shunts the desired product away from destructive side reactions, enabling gram-scale synthesis of β-substituted amino acid analogs [5].

Analytical methodologies for monitoring quinaprilat synthesis have evolved significantly to support these advanced synthetic approaches. State-of-the-art LC-MS/MS techniques enable precise quantification and structural confirmation throughout the synthetic pathway. A validated method employing gradient elution chromatography coupled with tandem mass spectrometry demonstrates exceptional sensitivity, achieving limits of quantitation as low as 10 ng/mL for quinaprilat. This analytical approach utilizes positive atmospheric pressure electrospray ionization and multiple reaction monitoring (MRM) for specific detection. Sample preparation is streamlined through protein precipitation with acetonitrile-methanol mixtures, enabling efficient analysis with a rapid 6.3-minute run time. Such analytical advances provide essential quality control for complex synthetic routes, ensuring the precise stereochemical and chemical integrity of the final product [4].

Table 1: Advanced Methodologies in Quinaprilat Synthesis and Analysis

Synthetic ApproachKey FeaturesAdvantagesScale Achieved
Engineered Tryptophan SynthaseDirected evolution of TrpB for amine nucleophile acceptanceEnhanced stereoselectivity, reduced byproductsGram-scale
LC-MS/MS QuantificationGradient elution, MRM detection, carvedilol internal standardHigh sensitivity (LOQ: 10 ng/mL), specificityN/A
Optimized Reaction EngineeringL-serine addition to prevent product decompositionImproved yields, process robustnessPreparative scale
Hybrid Chemoenzymatic RoutesChemical synthesis followed by enzymatic resolutionCombined efficiency of chemical and enzymatic methodsMulti-gram

Stereochemical Considerations in Prodrug Activation

The therapeutic efficacy of quinaprilat is fundamentally dependent on its stereochemical configuration, which dictates both its ACE binding affinity and its metabolic activation pathway from the prodrug quinapril. Quinaprilat contains three chiral centers that create multiple potential stereoisomers, yet only the specific (3S)-configuration enables optimal interaction with the ACE active site. This stereospecificity arises from the precise three-dimensional alignment required between quinaprilat's carboxylic acid groups and critical residues in the ACE binding pocket, particularly the zinc ion cofactor, histidine residues, the carboxylate-binding arginine, and the S2 pocket that accommodates the hydrophobic side chain [1] [3] [6].

The prodrug activation mechanism demonstrates remarkable stereochemical precision. Quinapril, administered as a single stereoisomer with the configuration (3S)-(2-(R*))-), undergoes enzymatic hydrolysis primarily by carboxylesterases in the intestinal mucosa and liver. This hydrolysis selectively cleaves the ethyl ester group to yield the active diacid quinaprilat while preserving the molecule's chiral integrity. This stereoselective biotransformation ensures that only the therapeutically optimal stereoisomer engages the ACE target. The process exemplifies nature's stereochemical precision – esterases distinguish between the prodrug's ester group and other chiral centers, specifically hydrolyzing the pro-moiety without epimerizing the adjacent asymmetric carbons [1] [3].

The stereochemical advantages of quinaprilat manifest in its superior binding kinetics compared to earlier ACE inhibitors. The specific spatial orientation of its functional groups creates multiple favorable interactions within the ACE active site: the free carboxylate coordinates with the zinc ion; the bicyclic system engages in hydrophobic interactions; and the terminal carboxyl group forms hydrogen bonds with catalytic residues. This configuration results in a slow dissociation rate from the enzyme, contributing to quinaprilat's prolonged duration of action despite its relatively short plasma half-life (approximately 2.3 hours). The stereochemical optimization also enhances selectivity for tissue-bound ACE versus circulating enzyme, potentially explaining quinaprilat's efficacy in vascular pathologies beyond blood pressure control [1] [2] [6].

Table 2: Stereochemical Features of Quinaprilat and Their Pharmacological Significance

Stereochemical ElementStructural FeaturePharmacological Impact
C-1 Carboxyl Configuration(S)-configuration at C-1Optimal zinc coordination in ACE active site
Bicyclic Ring Orientation(3S)-isoquinolinecarboxylateEnhanced hydrophobic interaction with S1' pocket
N-Carboxyalkyl Linkage(R)-configuration at α-carbonProper alignment of terminal carboxyl for hydrogen bonding
Overall Molecular ConformationExtended "C-shaped" geometrySimultaneous engagement of multiple ACE subsites

Properties

CAS Number

82768-85-2

Product Name

Quinaprilat

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1

InChI Key

FLSLEGPOVLMJMN-YSSFQJQWSA-N

SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
CI 928
CI-928
quinaprilat
quinaprilat, (3S-(2(R*(R*)),3R*))-isome

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.